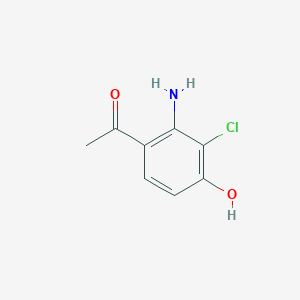
3-Amino-5-hydroxy-4-iodobenzoic acid
概要
説明
3-Amino-5-hydroxy-4-iodobenzoic acid is a chemical compound that belongs to the class of benzoic acids It is characterized by the presence of an amino group at the 3-position, a hydroxyl group at the 5-position, and an iodine atom at the 4-position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-hydroxy-4-iodobenzoic acid can be achieved through several synthetic routes. One common method involves the iodination of 3-Amino-5-hydroxybenzoic acid. The reaction typically involves the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 4-position of the benzene ring.
Another approach involves the nitration of 3-Amino-4-hydroxybenzoic acid followed by reduction and iodination. The nitration step introduces a nitro group, which is then reduced to an amino group. The final iodination step introduces the iodine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
化学反応の分析
Types of Reactions
3-Amino-5-hydroxy-4-iodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles for substitution reactions include thiols, amines, and alkoxides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
科学的研究の応用
3-Amino-5-hydroxy-4-iodobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Amino-5-hydroxy-4-iodobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. The presence of the iodine atom may enhance its binding affinity and specificity towards certain targets.
類似化合物との比較
Similar Compounds
3-Amino-4-hydroxybenzoic acid: Lacks the iodine atom at the 4-position.
5-Amino-2-hydroxybenzoic acid: Has the amino and hydroxyl groups at different positions.
4-Iodo-3-hydroxybenzoic acid: Lacks the amino group at the 3-position.
Uniqueness
3-Amino-5-hydroxy-4-iodobenzoic acid is unique due to the presence of the iodine atom at the 4-position, which can significantly influence its chemical reactivity and biological activity. The combination of amino, hydroxyl, and iodine functional groups provides a versatile platform for various chemical modifications and applications.
特性
分子式 |
C7H6INO3 |
|---|---|
分子量 |
279.03 g/mol |
IUPAC名 |
3-amino-5-hydroxy-4-iodobenzoic acid |
InChI |
InChI=1S/C7H6INO3/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,10H,9H2,(H,11,12) |
InChIキー |
WANPGXBWJLPWTM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1N)I)O)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

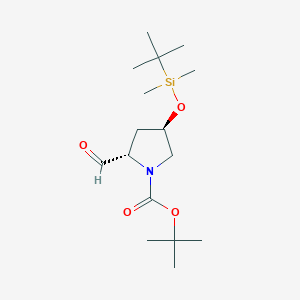

![4-Amino-pyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B8583069.png)
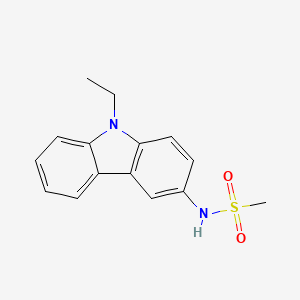
![N-(1-azabicyclo[2.2.2]octan-3-yl)furan-2-carboxamide](/img/structure/B8583094.png)
![7-[4-(2-butoxyethoxy)phenyl]-1-propyl-N-[4-[[N-methyl-N-(tetrahydropyran-4-yl)amino]methyl]phenyl]-2,3-dihydro-1H-1-benzazepine-4-carboxamide](/img/structure/B8583114.png)
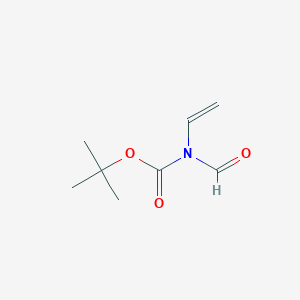
![Ethyl 4-amino-2,6-dimethylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8583135.png)
![Phosphoric triamide, tris[tris(dimethylamino)phosphoranylidene]-](/img/structure/B8583137.png)
![4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)phenol](/img/structure/B8583139.png)
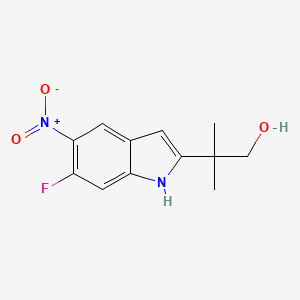
![3-Methyl-2-[pyridine-3-carbonyl-amino]-pentanoic acid](/img/structure/B8583146.png)
